

An In-depth Technical Guide to Piperenone: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Piperenone

Cat. No.: B569140

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Abstract

Piperenone, a neolignan first identified as an insect antifeeding substance, has garnered scientific interest for its distinct chemical architecture and notable biological activities. This technical guide provides a comprehensive overview of **piperenone**, detailing its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its role as a Platelet-Activating Factor (PAF) antagonist. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Identity and Structure

Piperenone is a complex natural product with a unique heterocyclic core. Its systematic IUPAC name is (2S,3R,3aS,7aR)-5-allyl-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-3,3a,7,7a-tetrahydro-2H-benzofuran-6-one[1]. The structure was elucidated by Kuniaki Matsui and colleagues in 1976 through chemical and spectral evidence[1].

Identifier	Value
CAS Number	57625-31-7[2]
IUPAC Name	(2S,3R,3aS,7aR)-5-allyl-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-3,3a,7,7a-tetrahydro-2H-benzofuran-6-one[1]
Molecular Formula	C ₂₂ H ₂₈ O ₆ [2]
SMILES	CO[C@@]1(C2)--INVALID-LINK----INVALID-LINK-- =C(OC)C=C3)O1">C@@(C=C(CC=C)C2=O)O C
InChI Key	IYGFCSHMPLAHTK-WBBCYVCWSA-N[2]

Physicochemical Properties

A summary of the known physical and chemical properties of **piperenone** is presented below. It is important to note that while some data is available from chemical suppliers and databases, comprehensive experimental characterization may be limited in publicly accessible literature.

Property	Value	Source
Molecular Weight	388.45 g/mol	[2]
Melting Point	86-88 °C	
Boiling Point	497.7 ± 45.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
Solubility	Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[4]
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[5]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **piperenone**. While specific spectra are not readily available in public databases, certificates of analysis from commercial suppliers confirm that the Nuclear Magnetic Resonance (NMR) data is consistent with the assigned structure.

- ^1H NMR: Data not publicly available.
- ^{13}C NMR: Data not publicly available.
- Mass Spectrometry (MS): Data not publicly available.
- Infrared (IR) Spectroscopy: Data not publicly available.

Researchers requiring detailed spectroscopic data are advised to acquire it experimentally upon obtaining a sample of **piperenone**.

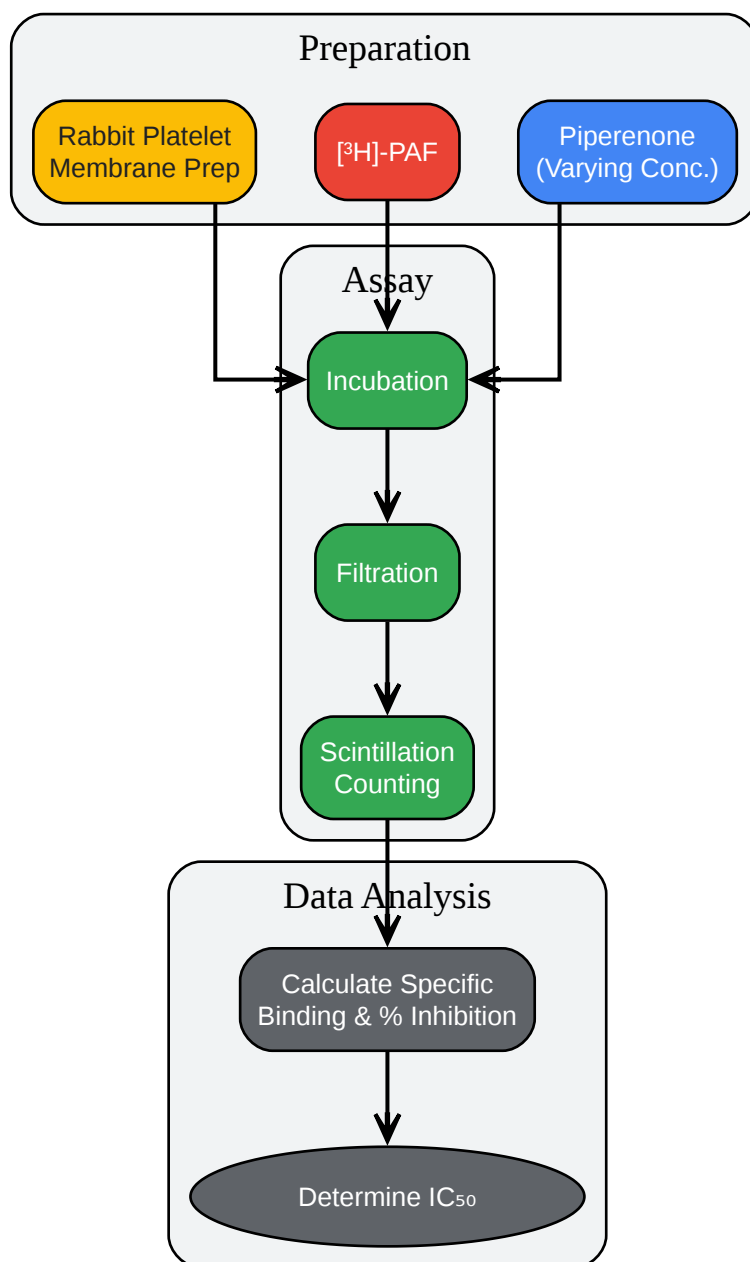
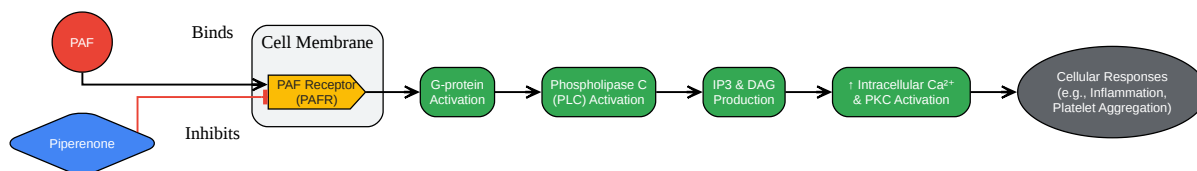
Biological Activity and Mechanism of Action

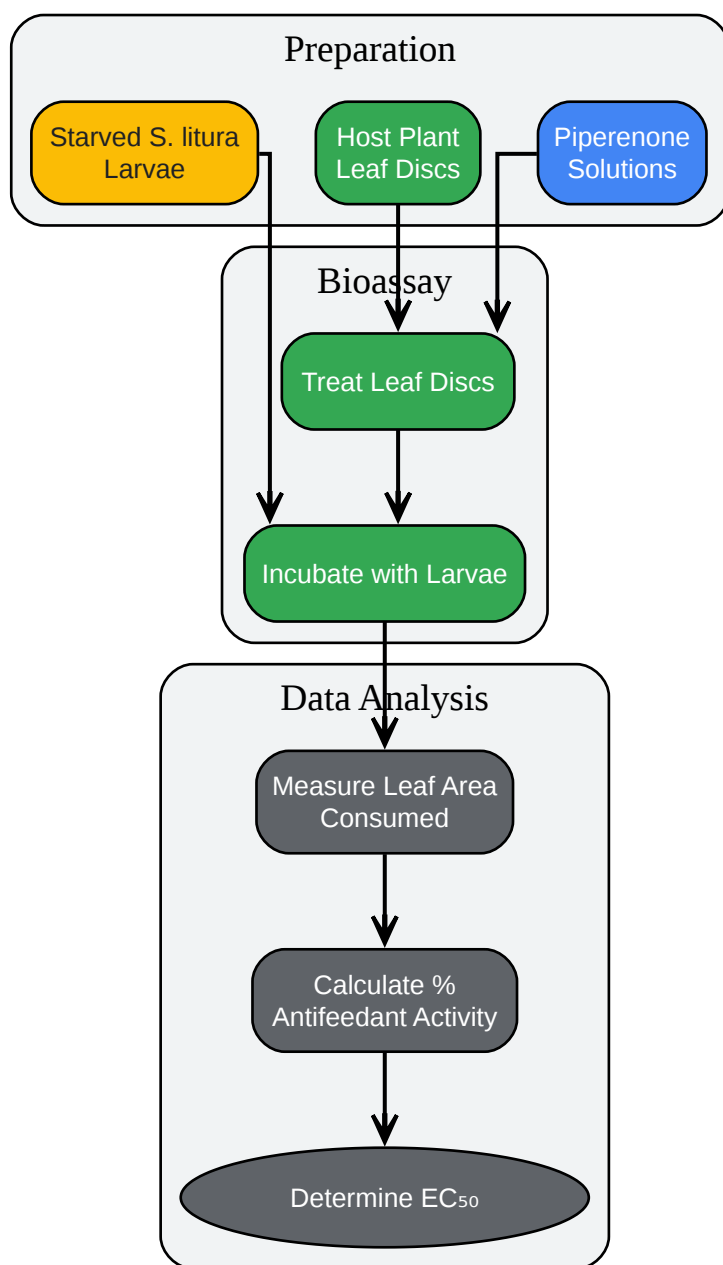
Piperenone has demonstrated two primary biological activities: as a platelet-activating factor (PAF) antagonist and as an insect antifeedant.

Platelet-Activating Factor (PAF) Antagonism

Piperenone is recognized as an antagonist of the Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis[5]. By inhibiting the binding of PAF to its receptor (PAFR), **piperenone** can modulate these cellular signaling pathways.

The binding of PAF to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular events. A simplified representation of this pathway and the inhibitory action of **piperenone** is depicted below.





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